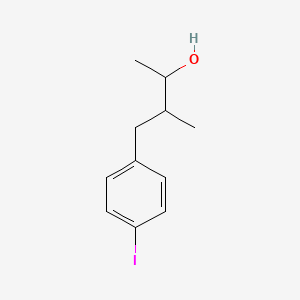

4-(4-Iodophenyl)-3-methylbutan-2-ol

Description

4-(4-Iodophenyl)-3-methylbutan-2-ol is a secondary alcohol featuring a 4-iodophenyl group attached to a branched butanol chain. The methyl group at position 3 of the butanol chain introduces steric effects, which could impact reactivity and crystallinity .

Properties

Molecular Formula |

C11H15IO |

|---|---|

Molecular Weight |

290.14 g/mol |

IUPAC Name |

4-(4-iodophenyl)-3-methylbutan-2-ol |

InChI |

InChI=1S/C11H15IO/c1-8(9(2)13)7-10-3-5-11(12)6-4-10/h3-6,8-9,13H,7H2,1-2H3 |

InChI Key |

IANLUHMMGBJAGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)I)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenyl)-3-methylbutan-2-ol typically involves the iodination of a precursor compound followed by a series of organic reactions to introduce the butanol moiety. One common method involves the use of 4-iodophenylacetic acid as a starting material, which undergoes a series of reactions including reduction and alkylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The iodophenyl group can be reduced to a phenyl group.

Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Palladium catalysts are often used in coupling reactions, with reagents like boronic acids.

Major Products

Oxidation: Formation of 4-(4-iodophenyl)-3-methylbutan-2-one.

Reduction: Formation of 4-phenyl-3-methylbutan-2-ol.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Iodophenyl)-3-methylbutan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)-3-methylbutan-2-ol involves its interaction with various molecular targets. The iodophenyl group can participate in halogen bonding, which influences the compound’s binding affinity and specificity towards certain proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets .

Comparison with Similar Compounds

Physicochemical Properties

The iodine atom in 4-(4-iodophenyl)-3-methylbutan-2-ol significantly differentiates it from halogenated analogs. Key comparisons include:

*Estimated based on structural analogs from .

- Solubility: The iodine atom increases molecular weight and polarizability, enhancing solubility in non-polar solvents like dichloromethane (DCM) and chloroform, as seen in structurally related HTMs and dyes .

- Thermal Stability: Halogenated analogs (e.g., bromo/chloro derivatives) typically exhibit higher melting points compared to non-halogenated versions due to stronger intermolecular interactions .

Biological Activity

4-(4-Iodophenyl)-3-methylbutan-2-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14I, and it features a hydroxyl group (-OH) attached to a secondary carbon, along with an iodophenyl group. The presence of iodine may enhance its biological activity by influencing lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H14I |

| Molecular Weight | 284.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, a study demonstrated that halogenated phenolic compounds possess potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 2 to 20 µg/mL, suggesting that this compound may exhibit comparable efficacy based on its structural similarities .

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. It may modulate various metabolic pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth. The exact mechanism remains to be fully elucidated but is hypothesized to involve disruption of cell membrane integrity or interference with nucleic acid synthesis.

Case Studies

- Antibacterial Activity : A case study investigating the antibacterial properties of iodinated phenols reported that derivatives exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of the iodine atom in enhancing the compound's lipophilicity, which is crucial for penetrating bacterial membranes .

- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that these compounds induced cell death via apoptosis, with IC50 values in the low micromolar range, suggesting potential as chemotherapeutic agents .

In vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of this compound:

| Study Type | Target Organism/Cell Line | Result (MIC/IC50) |

|---|---|---|

| Antimicrobial Assay | MRSA | MIC = 5 µg/mL |

| Cytotoxicity Assay | HeLa Cells | IC50 = 10 µM |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds like this compound may have favorable absorption and distribution characteristics due to their moderate lipophilicity. Further studies are needed to confirm these findings and assess metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.